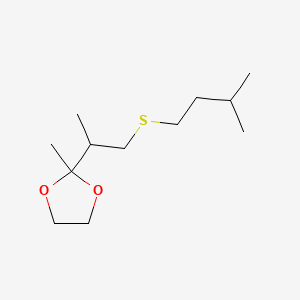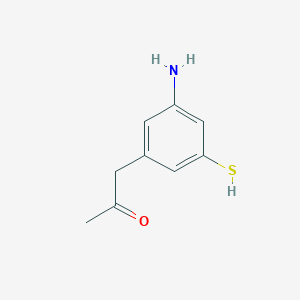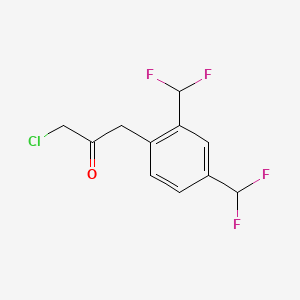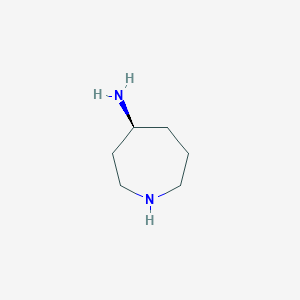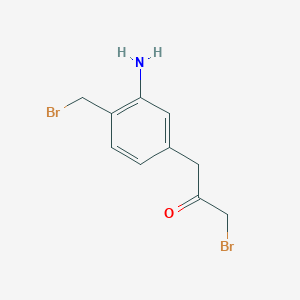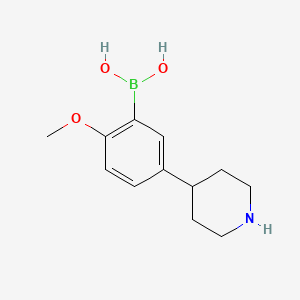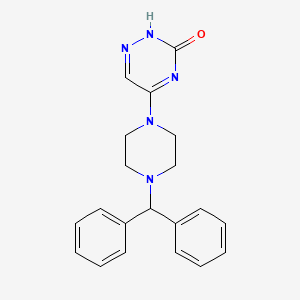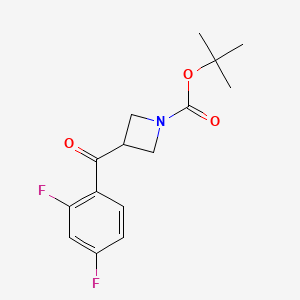![molecular formula C7H10N2S B14068236 Pyrimidine, 2-[(1-methylethyl)thio]- CAS No. 10132-14-6](/img/structure/B14068236.png)
Pyrimidine, 2-[(1-methylethyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2-[(1-methylethyl)thio]-: is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing compounds that are widely found in nature, particularly in nucleic acids like DNA and RNA. The addition of a thio group (sulfur-containing group) at the 2-position of the pyrimidine ring and an isopropyl group (1-methylethyl) makes this compound unique and potentially useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[(1-methylethyl)thio]- typically involves the introduction of a thio group into the pyrimidine ring. One common method is the reaction of 2-halo pyrimidines with sulfur-containing reagents. For example, 2-chloropyrimidine can react with isopropylthiol under basic conditions to yield the desired compound .
Another method involves the cyclization of appropriate precursors. For instance, the reaction of dehydroacetic acid with thiosemicarbazide can lead to the formation of thioxopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for Pyrimidine, 2-[(1-methylethyl)thio]- are generally based on scalable synthetic routes that ensure high yield and purity. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions
Pyrimidine, 2-[(1-methylethyl)thio]-: can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio group or modify the pyrimidine ring.
Substitution: The thio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
科学研究应用
Pyrimidine, 2-[(1-methylethyl)thio]-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of Pyrimidine, 2-[(1-methylethyl)thio]- involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Pyrimidine, 2-[(1-methylethyl)thio]-: can be compared with other thio-substituted pyrimidines:
2-Thiopyrimidine: Lacks the isopropyl group, making it less hydrophobic and potentially less bioavailable.
2-Methylthio-pyrimidine: Similar structure but with a methyl group instead of an isopropyl group, which can affect its reactivity and biological activity.
These comparisons highlight the unique properties of Pyrimidine, 2-[(1-methylethyl)thio]- , particularly its enhanced hydrophobicity and potential for specific biological interactions .
属性
IUPAC Name |
2-propan-2-ylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCOKNGCKKXUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604516 |
Source


|
| Record name | 2-[(Propan-2-yl)sulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10132-14-6 |
Source


|
| Record name | 2-[(Propan-2-yl)sulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
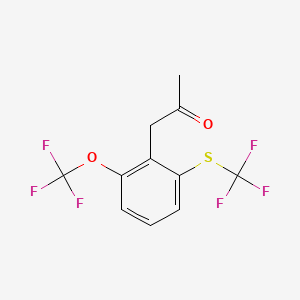
![[3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14068173.png)

